Acetophenone-alpha,alpha,alpha-d3 Acetophenone-alpha,alpha,alpha-d3
Brand Name: Vulcanchem
CAS No.: 17537-31-4
VCID: VC21052403
InChI: InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3
SMILES: CC(=O)C1=CC=CC=C1
Molecular Formula: C8H8O
Molecular Weight: 123.17 g/mol

Acetophenone-alpha,alpha,alpha-d3

CAS No.: 17537-31-4

Cat. No.: VC21052403

Molecular Formula: C8H8O

Molecular Weight: 123.17 g/mol

* For research use only. Not for human or veterinary use.

Acetophenone-alpha,alpha,alpha-d3 - 17537-31-4

Specification

CAS No. 17537-31-4
Molecular Formula C8H8O
Molecular Weight 123.17 g/mol
IUPAC Name 2,2,2-trideuterio-1-phenylethanone
Standard InChI InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3
Standard InChI Key KWOLFJPFCHCOCG-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)C1=CC=CC=C1
SMILES CC(=O)C1=CC=CC=C1
Canonical SMILES CC(=O)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Acetophenone-alpha,alpha,alpha-d3 has the molecular formula C8H5D3OC_8H_5D_3O, indicating the substitution of three hydrogen atoms with deuterium (a stable isotope of hydrogen). The molecular weight of this compound is precisely 123.1670 g/mol . The presence of deuterium atoms imparts distinct isotopic properties that are essential for its role in analytical chemistry.

IUPAC Name and Identifiers

The IUPAC name for Acetophenone-alpha,alpha,alpha-d3 is 2,2,2-trideuterio-1-phenylethanone. Its Standard InChI (International Chemical Identifier) is InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3\text{InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3}, and the corresponding InChIKey is KWOLFJPFCHCOCG-FIBGUPNXSA-N\text{KWOLFJPFCHCOCG-FIBGUPNXSA-N} . These identifiers facilitate the accurate representation and retrieval of chemical information across databases.

Structural Representation

The structure of Acetophenone-alpha,alpha,alpha-d3 consists of a phenyl ring attached to a carbonyl group (C=OC=O) via a methyl group that contains three deuterium atoms. Its canonical SMILES notation is CC(=O)C1=CC=CC=C1\text{CC(=O)C1=CC=CC=C1}, while the isotopically labeled version is [2H]C([2H])([2H])C(=O)C1=CC=CC=C1\text{[2H]C([2H])([2H])C(=O)C1=CC=CC=C1} .

Synthesis and Isotopic Enrichment

General Synthetic Approaches

The synthesis of Acetophenone-alpha,alpha,alpha-d3 typically involves the selective substitution of hydrogen atoms with deuterium in acetophenone using deuterium oxide (D2OD_2O) or other deuterium-containing reagents. This process can be achieved through catalytic exchange reactions or by employing specific isotopic labeling techniques .

Applications in Research

Role in Mass Spectrometry

Acetophenone-alpha,alpha,alpha-d3 serves as an essential tool in mass spectrometry for tracing reaction pathways and identifying intermediates. The mass spectrum of this compound exhibits distinct peaks corresponding to its molecular ion (m/z=123m/z = 123) and fragment ions that include deuterium-labeled species . These spectral features enable researchers to distinguish between deuterated and non-deuterated analogs.

Nuclear Magnetic Resonance Studies

In NMR spectroscopy, the presence of deuterium atoms reduces background signals from hydrogen nuclei (1H^1H), thereby enhancing spectral resolution . This property is particularly advantageous for studying complex molecular systems and dynamic processes.

Metabolic Pathway Analysis

The use of Acetophenone-alpha,alpha,alpha-d3 in metabolic studies allows scientists to trace the fate of acetophenone derivatives within biological systems. By monitoring the incorporation or elimination of deuterium atoms during enzymatic reactions, researchers can gain insights into metabolic pathways and enzyme mechanisms.

Photodissociation Dynamics

Recent studies have employed femtosecond laser pulses to investigate the photodissociation dynamics of Acetophenone-alpha,alpha,alpha-d3 . These experiments reveal unique fragmentation patterns that provide valuable information about the molecule's behavior under high-energy conditions.

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